Leucrose Exhibits 40–50% of the Sweetness Intensity of Sucrose, Enabling Caloric Dilution in Food Applications
Leucrose provides approximately 40–50% of the sweetness intensity of sucrose [1]. This property allows partial or full replacement of sucrose in formulations to reduce caloric load while maintaining a clean sweet taste profile. In contrast, sucrose delivers 100% relative sweetness, and other sucrose isomers such as isomaltulose and trehalulose exhibit sweetness values in the range of 40–60% [2].
| Evidence Dimension | Relative sweetness intensity |
|---|---|
| Target Compound Data | 40–50% relative sweetness vs. sucrose |
| Comparator Or Baseline | Sucrose: 100% (reference) |
| Quantified Difference | 50–60% reduction in sweetness per unit mass |
| Conditions | Sensory evaluation; sucrose set as 100% reference standard |
Why This Matters
Formulators selecting leucrose over sucrose can achieve a 50–60% reduction in sweetener-derived sweetness intensity per unit mass, which is critical for designing reduced-sugar products without resorting to high-intensity artificial sweeteners.
- [1] Quimigen. Leucrose Product Information. Quimigen Portugal. View Source
- [2] Tian Y, Deng Y, Zhang W, Mu W. Sucrose isomers as alternative sweeteners: properties, production, and applications. Appl Microbiol Biotechnol. 2019;103(21-22):8677-8687. View Source
